

Sildenafil Mesylate's Effects on Endothelial Function: A Technical Guide

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Compound of Interest

Compound Name: Sildenafil mesylate

Cat. No.: B000150

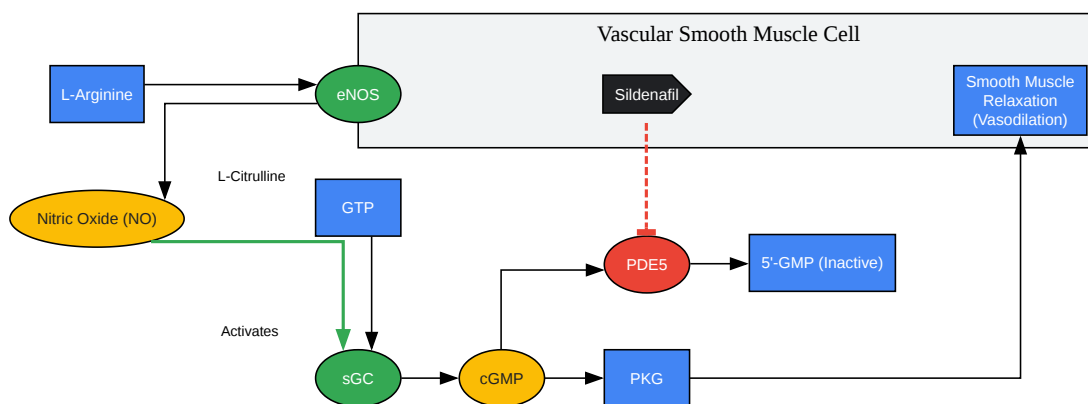
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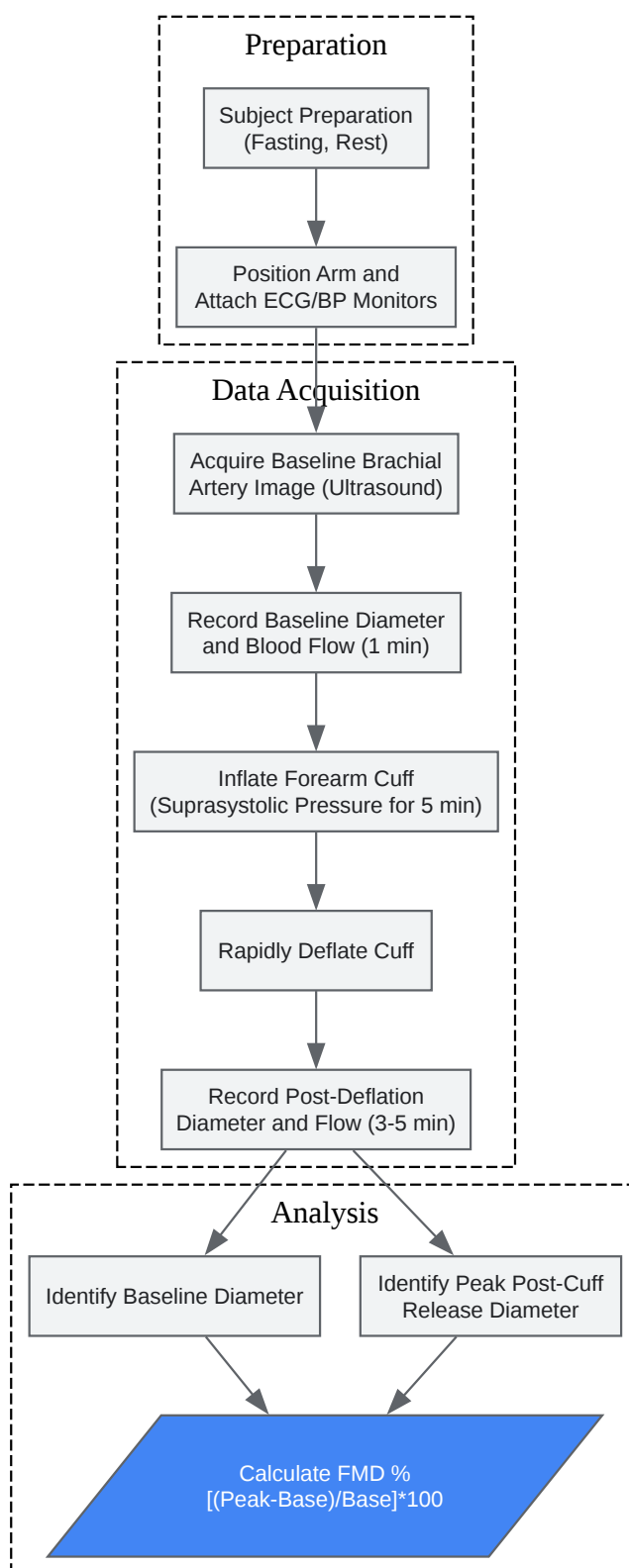
Introduction

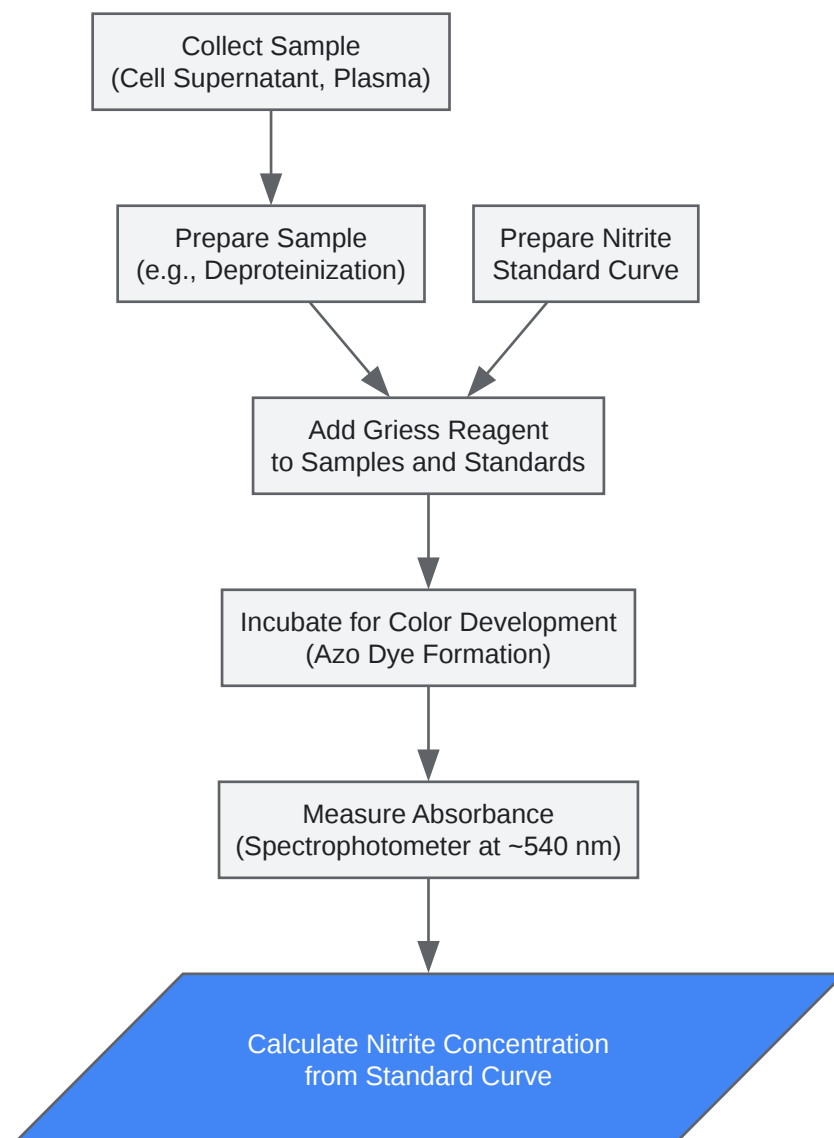
Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule. **Sildenafil mesylate**, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is well-known for its therapeutic role in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, which involves the potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway, has garnered significant interest for its potential to improve endothelial function. This technical guide provides an in-depth overview of the basic research on sildenafil's effects on the endothelium, targeting researchers, scientists, and drug development professionals.

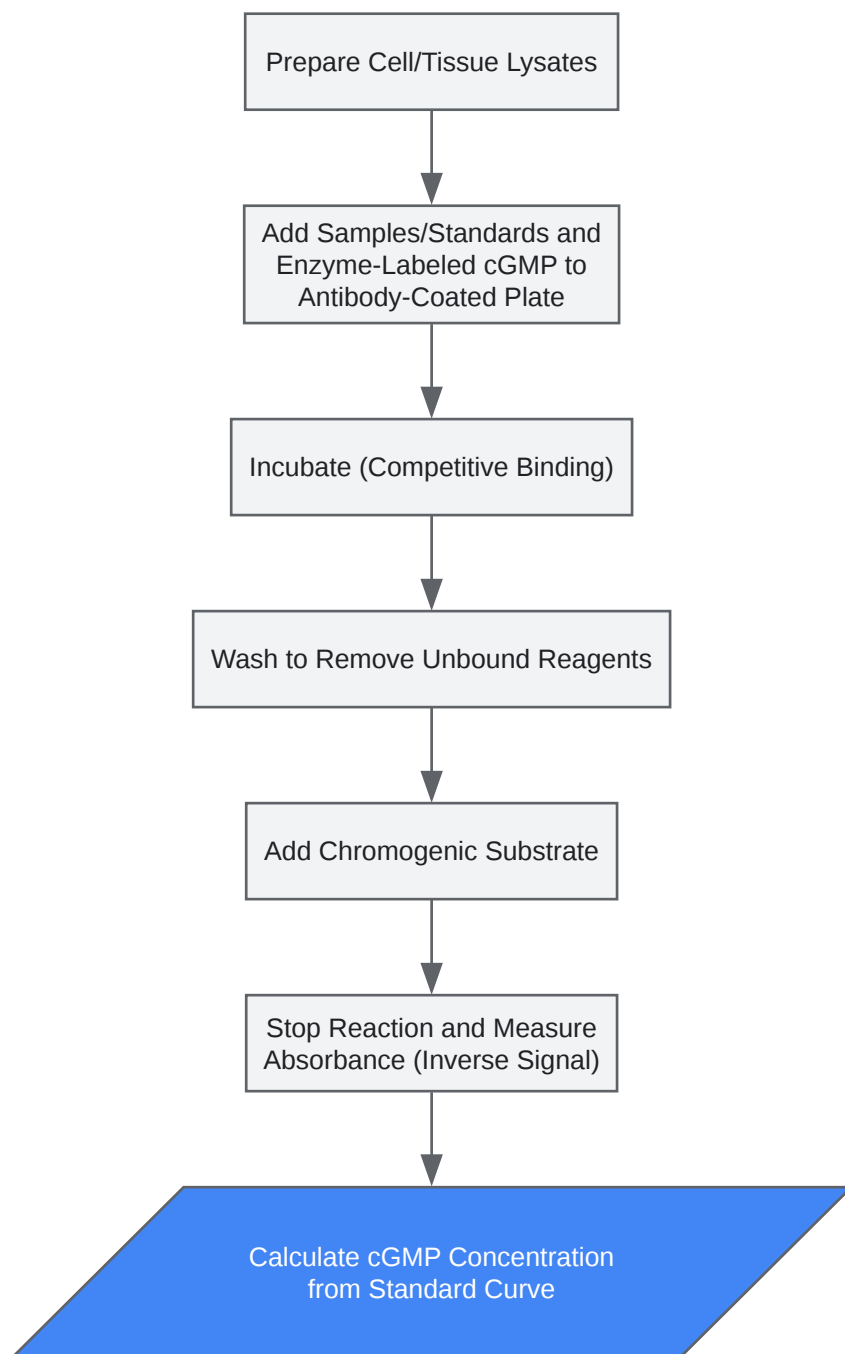
Core Mechanism of Action: The NO/cGMP Pathway

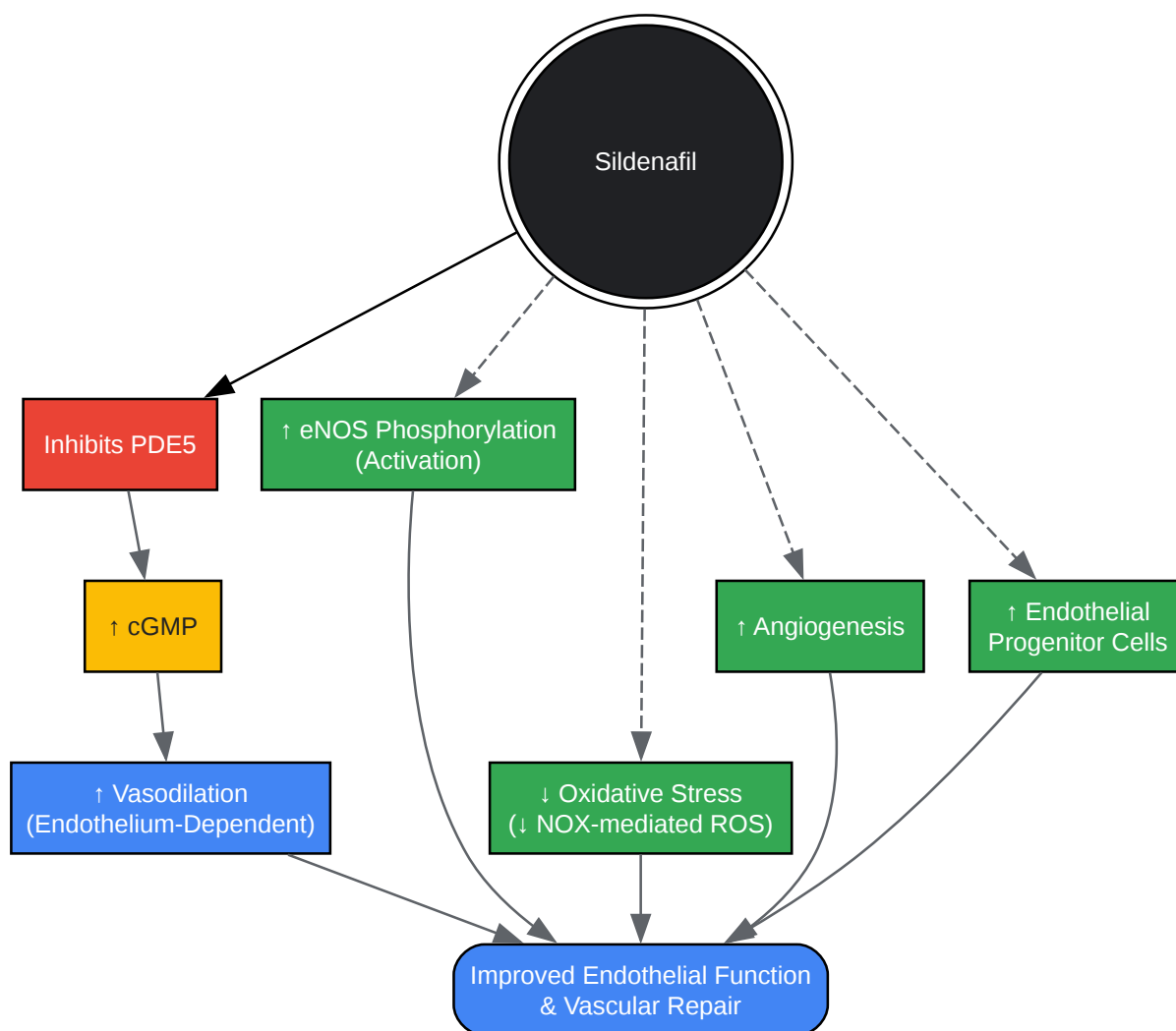
The primary mechanism by which sildenafil exerts its effects on the vasculature is through the inhibition of PDE5, an enzyme that degrades cGMP.[1][2] Endothelial cells produce NO via the enzyme endothelial nitric oxide synthase (eNOS).[3] NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP.[1][3] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), resulting in reduced intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby amplifying and prolonging the vasodilatory effects of NO.[1][4]











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